molecular formula C20H14F2N6O3 B2375789 5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1206999-54-3

5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2375789
M. Wt: 424.368
InChI Key: QXCPYYCYONYAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound appears to be a complex organic molecule with several functional groups. It contains a pyrrolo[3,4-d][1,2,3]triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of products, including pharmaceuticals and dyes.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrrolo[3,4-d][1,2,3]triazole ring, followed by the addition of the difluorophenyl and o-tolyl groups. The exact synthesis route would depend on the specific reagents and conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluorophenyl and o-tolyl groups suggests that this compound may have interesting electronic properties.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrolo[3,4-d][1,2,3]triazole ring and the difluorophenyl and o-tolyl groups. These groups could potentially participate in a variety of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl and o-tolyl groups could affect its solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Structural Elucidation

The synthesis of novel heterocyclic compounds containing 1,2,4-oxadiazole and 1,2,3-triazole units has been a subject of interest due to their potential biological activities. A study by Dürüst et al. (2012) highlights the synthesis of oxadiazolyl pyrrolo triazole diones through the 1,3-dipolar cycloaddition reaction. These compounds have been investigated for their anti-protozoal and cytotoxic activities, demonstrating the chemical versatility and potential therapeutic applications of this chemical class (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Biological Activities and Applications

1,2,4-Triazole and oxadiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and antiprotozoal effects. For instance, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and tested them for their antimicrobial activities, finding that some compounds showed good to moderate activities against various microorganisms. This underscores the potential of these compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Advanced Materials and Photophysical Properties

The incorporation of 1,2,4-oxadiazole and 1,2,4-triazole moieties into polymers and other materials has been explored for enhancing the photophysical properties of these materials. Chen and Chen (2004) developed copoly(aryl ether)s containing bis(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole segments, demonstrating their potential in improving electron affinity and luminescent properties of materials for electronic applications (Chen & Chen, 2004).

Drug Development and In Silico Studies

The design and synthesis of triazole derivatives for pharmaceutical applications have also been supported by in silico studies to predict drug-likeness and microbial investigation outcomes. Pandya et al. (2019) synthesized a library of dihydropyrrolone conjugates and evaluated their antibacterial, antifungal, and antimycobacterial activities, demonstrating the compounds' potential as antimicrobial agents. The in-silico analysis further supported their drug-likeness properties, indicating a promising avenue for drug development (Pandya, Dave, Patel, & Desai, 2019).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazard information.


Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its physical and chemical properties in more detail.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.


properties

IUPAC Name

5-(3,4-difluorophenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N6O3/c1-10-4-2-3-5-12(10)18-23-15(31-25-18)9-27-17-16(24-26-27)19(29)28(20(17)30)11-6-7-13(21)14(22)8-11/h2-8,16-17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCPYYCYONYAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)F)F)N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.